Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate typically involves the esterification of 3-hydroxy-4-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Scientific Research Applications
Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo enzymatic transformations, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-methylcyclohexane-1-carboxylate: Similar structure but lacks the hydroxyl group.
Methyl 3-hydroxy-4-methylenecyclohexanecarboxylate: Contains a methylene group instead of a methyl group.
Uniqueness: Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h6-8,10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFFYVPXIMVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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